Isoquinolin-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolin-6-amine hydrochloride is an organic compound . It is a derivative of Isoquinoline, which is a heterocyclic aromatic organic compound and a structural isomer of quinoline . Isoquinoline is also the name of a family of many thousands of natural plant alkaloids .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . For instance, a potent series of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines was developed using 2-arylbenzoimidazoles and oxamic acids .
Molecular Structure Analysis
The molecular formula of Isoquinolin-6-amine hydrochloride is C9H9ClN2 . The average mass is 180.634 Da and the monoisotopic mass is 180.045425 Da .
Scientific Research Applications
- Isoquinolin-6-amine hydrochloride exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression .
- Isoquinolin-6-amine hydrochloride has been investigated for its neuroprotective properties. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival .
- Isoquinoline derivatives, including isoquinolin-6-amine hydrochloride, exhibit antimicrobial effects against bacteria, fungi, and parasites .
- Isoquinolin-6-amine hydrochloride may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes .
- Some isoquinoline derivatives possess analgesic properties. Isoquinolin-6-amine hydrochloride might act on pain pathways, making it relevant for pain management .
- Isoquinolines can interact with ion channels, affecting neuronal excitability and neurotransmitter release .
- Isoquinoline derivatives often exhibit interesting photophysical properties, such as fluorescence or phosphorescence .
- Isoquinolin-6-amine hydrochloride serves as a valuable synthetic intermediate. Chemists use it to construct more complex molecules via functionalization or cyclization reactions .
Anticancer Activity
Neuroprotective Effects
Antimicrobial Activity
Anti-inflammatory Properties
Analgesic Effects
Ion Channel Modulation
Photophysical Applications
Synthetic Building Block
Safety and Hazards
Future Directions
properties
IUPAC Name |
isoquinolin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQHYBXROQAKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-6-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.